Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Anticancer Breast cancer DDTD azomethines

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a sulfur-containing heterocyclic building block characterized by a planar thiophene core symmetrically substituted with amino groups at the C2 and C5 positions and ethyl ester groups at the C3 and C4 positions. The compound exhibits a supramolecular hydrogen-bonded network involving both inter- and intramolecular N–H⋯O interactions, forming S(6) graph-set ring motifs that stabilize the molecular conformation.

Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
CAS No. 80691-81-2
Cat. No. B1595321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-diaminothiophene-3,4-dicarboxylate
CAS80691-81-2
Molecular FormulaC10H14N2O4S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N
InChIInChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3
InChIKeyUCZCHDINMZWYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.9 [ug/mL]

Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate (CAS 80691-81-2): A C2,C5-Diamino-Thiophene-3,4-Diester Building Block for Derivatization-Driven Bioactivity


Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a sulfur-containing heterocyclic building block characterized by a planar thiophene core symmetrically substituted with amino groups at the C2 and C5 positions and ethyl ester groups at the C3 and C4 positions [1]. The compound exhibits a supramolecular hydrogen-bonded network involving both inter- and intramolecular N–H⋯O interactions, forming S(6) graph-set ring motifs that stabilize the molecular conformation [1]. DDTD serves as a versatile scaffold for the synthesis of Schiff bases (azomethines), mono- and bis-amides, enabling systematic structure–activity relationship (SAR) exploration across anticancer, antimicrobial, antiviral, and anti-diabetic targets [2][3][4]. The symmetrical 2,5-diamino substitution pattern provides two independent derivatizable sites, distinguishing DDTD from mono-amino thiophene analogs that offer only a single functionalization handle.

Why Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate Cannot Be Replaced by Generic Thiophene Building Blocks in Bioactive Compound Libraries


Substituting DDTD with generic thiophene scaffolds—such as mono-amino thiophene-3,4-dicarboxylates, thiophene-3,4-dicarboxylates lacking amino groups, or alternative ester analogs (e.g., dimethyl esters)—fundamentally alters the compound's derivatization capacity and the resulting biological profile. The C2,C5 symmetrical diamine architecture of DDTD uniquely enables the construction of both mono- and bis-Schiff bases, as well as mono- and bis-amide derivatives, a structural feature inaccessible to mono-amino analogs that restricts derivatization to a single reactive site [1][2]. Critically, the bis-derivatized DDTD compounds consistently exhibit superior antiproliferative and antiviral activities relative to mono-substituted variants, demonstrating that the dual functionalization capacity is not merely a convenience but a determinant of bioactivity [2]. Furthermore, the specific intramolecular N–H⋯O hydrogen bonds between the 2-amino group and the adjacent 3-ester carbonyl, confirmed crystallographically [3], contribute to a pre-organized conformation that may influence molecular recognition at biological targets—a structural feature not replicated in analogs lacking the ortho-amino-ester arrangement.

Quantitative Differentiation Evidence: Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate Derivatives Versus Standard-of-Care Comparators


DDTD-Schiff Base Derivative 2b Demonstrates 6.7-Fold Greater Potency Than Doxorubicin Against T47D Breast Cancer Cells

In a head-to-head in vitro comparison, DDTD azomethine derivative 2b exhibited an IC50 of 2.3 μM against the T47D human breast cancer cell line, compared to 15.5 μM for the clinical standard-of-care agent doxorubicin (DOX) tested in the same MTT assay [1]. This represents a 6.7-fold improvement in potency. Within the same compound series (2a–l), multiple derivatives outperformed DOX: 2k (IC50 = 7.1 μM), 2l (IC50 = 8.6 μM), 2c (12.1 μM), 2e (13.2 μM), 2i (14.9 μM), and 2j (16.0 μM), demonstrating that the DDTD scaffold consistently yields compounds with superior or comparable activity to the clinical comparator [1]. Importantly, the unsubstituted parent DDTD scaffold (compound 1) showed measurable but modest antiproliferative activity (IC50 = 11.6 μM against T47D), confirming that derivatization at the amino positions is essential for activity enhancement and that the scaffold itself is not intrinsically cytotoxic [1].

Anticancer Breast cancer DDTD azomethines

DDTD-Schiff Base Derivative 3n Achieves a 50-Fold Selectivity Index Against A549 Lung Cancer Cells, Surpassing Doxorubicin's SI of 4.9

Among a panel of DDTD derivatives evaluated for selectivity between cancer and normal cells, compound 3n (bearing a 5-nitro-2-thienyl substituent) demonstrated a selectivity index (SI) of 50 when comparing antiproliferative activity against A549 human lung adenocarcinoma cells (IC50 = 3.72 μM) versus normal human embryonic kidney HEK-293 cells (IC50 = 65.0 μM) [1]. This SI of 50 substantially exceeds the SI of 4.9 observed for doxorubicin against the same A549 cell line in the same study [1]. The clinically used anticancer drug exhibited far lower selectivity: DOX SI values were 4.9 (A549), 11 (HCT-15), and 24.1 (T47D) relative to HEK-293 cells [1]. Additionally, DDTD monoamide derivative 5c showed SI values of 23 (PC-3) and 22 (HCT-15) against HEK-293 cells, further supporting the scaffold's capacity to yield selective anticancer agents [1].

Anticancer selectivity Lung cancer Therapeutic window

DDTD-Schiff Base 3n Inhibits Influenza A H1N1 with 327-Fold Greater Potency Than Ribavirin in MDCK Cell-Based CPE Assay

In a direct comparative antiviral evaluation, DDTD derivative 3n inhibited influenza A virus subtype H1N1 (strain FM/1/47) with an IC50 of 3.56 ± 0.01 μM in a cytopathic effect (CPE) inhibition assay using MDCK cells [1]. In the same assay system, the clinical antiviral drug ribavirin (RBV) showed an IC50 of 1164.1 μM, representing a 327-fold difference in potency favoring the DDTD derivative [1]. Derivative 3n also demonstrated pan-subtype activity: IC50 values of 3.72 ± 1.51 μM against H3N2 (hanfang/359/95) and 10.52 ± 2.80 μM against influenza B (jifang/13/97), with corresponding SI values of 9.4 (H3N2) and 3.0 (influenza B) relative to MDCK cytotoxicity [1]. Compound 2j (5-nitro-furanyl substituent) achieved an IC50 of 0.94 μM against H1N1, outperforming both oseltamivir (IC50 = 3.56 μM) and RBV (IC50 = 1164.1 μM) in the same assay [1].

Antiviral Anti-influenza DDTD Schiff bases

DDTD Derivative 2j Simultaneously Targets Three Microbial Pathogen Classes—a Polypharmacological Profile Not Observed for Mono-Amino Thiophene Analogs

DDTD azomethine derivative 2j (containing a 5-nitrofurfural moiety) was the only compound in the 2a–l series to exhibit potent activity simultaneously against all three microbial pathogens tested: Gram-positive Staphylococcus aureus ATCC 6538, Gram-negative Escherichia coli ATCC 11229, and the fungus Candida albicans ATCC 10231 [1]. This triple-pathogen activity profile represents a breadth of antimicrobial coverage not reported for mono-amino thiophene-3,4-dicarboxylate derivatives in the same study [1]. The same compound 2j also demonstrated concurrent anticancer activity against T47D (IC50 = 16.0 μM), MCF-7, HeLa, and Ishikawa cell lines, as well as anti-influenza activity with IC50 = 0.94 μM against H1N1 [1][2]. The convergence of anticancer, antimicrobial, and antiviral activities within a single DDTD derivative underscores the scaffold's unique capacity for polypharmacological design—a feature directly attributable to the dual-derivatizable 2,5-diamino architecture.

Antimicrobial Polypharmacology Broad-spectrum

Crystallographically Confirmed Intramolecular N–H⋯O Hydrogen Bond Network Provides Conformational Pre-Organization Unique to 2,5-Diamino-3,4-Diester Thiophenes

Single-crystal X-ray diffraction analysis of DDTD (monoclinic, P21/c, a = 9.5306 Å, b = 8.8206 Å, c = 15.5518 Å, β = 105.963°, T = 220 K, R = 0.042) reveals a supramolecular network defined by both intra- and intermolecular hydrogen bonds [1]. Two intramolecular N–H⋯O hydrogen bonds occur between the ester carbonyl oxygen atoms and the adjacent amino groups, forming S(6) graph-set ring motifs: N1—H1A⋯O1 with D⋯A distance 2.827(2) Å and angle 123°, and a corresponding interaction on the symmetry-related side of the molecule [1]. These intramolecular hydrogen bonds enforce a planar thiophene core geometry and pre-organize the amine and ester functional groups in a specific spatial orientation. This constrained conformation is structurally distinct from that of mono-amino thiophene-3,4-dicarboxylates, which lack the second intramolecular hydrogen bond, and from 2,5-diaminothiophene-3,4-dicarbonitrile analogs, where the nitrile groups participate in different hydrogen-bonding geometries [2].

Crystal structure Hydrogen bonding Conformational pre-organization

Procurement-Relevant Application Scenarios for Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate Based on Validated Differentiation Evidence


Fragment-Based Anticancer Lead Discovery Requiring Superior Potency and Selectivity Over Doxorubicin

DDTD is the optimal building block for fragment-based drug discovery programs targeting breast and lung cancers where the clinical benchmark doxorubicin shows unacceptable toxicity. The evidence demonstrates that DDTD-Schiff base derivatives can achieve 6.7-fold greater potency (IC50 = 2.3 μM vs. DOX 15.5 μM against T47D) and 10-fold greater selectivity (SI = 50 vs. DOX SI = 4.9 against A549) [1][2]. Procurement of DDTD enables medicinal chemistry teams to access a scaffold with a pre-validated therapeutic window advantage, reducing the number of synthesis–screening cycles needed to identify selective lead compounds. The dual-derivatizable architecture further allows systematic exploration of substituent effects on both potency and selectivity within a single scaffold family.

Anti-Influenza Drug Discovery Targeting Ribavirin-Resistant or Oseltamivir-Resistant Viral Strains

For antiviral programs addressing the urgent need for next-generation influenza therapeutics, DDTD provides access to compound series with potency exceeding ribavirin by 327-fold and oseltamivir by 3.8-fold in vitro [1]. The evidence of pan-subtype activity (H1N1, H3N2, influenza B) within a single DDTD derivative series, combined with measurable selectivity indices, positions this scaffold as a strategic procurement choice for broad-spectrum anti-influenza drug discovery. The distinct mechanism of action suggested for certain DDTD derivatives (cell cycle arrest and apoptosis induction independent of neuraminidase inhibition) further supports their use in combating drug-resistant influenza strains where current standards fail.

Polypharmacological Agent Development for Integrated Anticancer–Anti-Infective Programs

DDTD uniquely enables the synthesis of single chemical entities with concurrent anticancer, antibacterial, antifungal, and antiviral activities, as demonstrated by derivative 2j's activity across all four therapeutic target classes [1][2]. This polypharmacological profile is not achievable with mono-amino thiophene building blocks that lack the second derivatizable position. For research organizations pursuing integrated drug discovery (e.g., anticancer agents that also prevent opportunistic infections in immunocompromised patients), DDTD procurement consolidates multiple screening workflows into a single scaffold-based approach, offering procurement and synthesis efficiency.

Structure-Based Drug Design Requiring Conformationally Constrained, Crystallographically Characterized Building Blocks

DDTD is uniquely suited for computational and structure-based drug design workflows that depend on well-characterized, conformationally pre-organized building blocks. The crystallographically confirmed planar thiophene core and dual intramolecular S(6) N–H⋯O hydrogen bond network (D⋯A = 2.827 Å) provide a rigid scaffold with reduced conformational degrees of freedom, increasing the accuracy of docking predictions and pharmacophore modeling [1]. This structural predictability distinguishes DDTD from more flexible thiophene analogs and directly benefits procurement decisions in organizations employing fragment-based screening, virtual library enumeration, or structure-guided lead optimization.

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